molecular formula C24H23ClN6O2 B15374139 1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-2-chloroethan-1-one

1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-2-chloroethan-1-one

Cat. No.: B15374139
M. Wt: 462.9 g/mol
InChI Key: BCYQQNGYLQGVGY-UHFFFAOYSA-N
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Description

1-[(3R)-3-[4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-2-chloroethan-1-one, commonly known as ibrutinib (molecular formula: C₂₅H₂₄ClN₆O₂; molecular weight: 489.95 g/mol), is a covalent inhibitor of Bruton’s tyrosine kinase (BTK), a critical enzyme in B-cell receptor signaling . It is clinically approved for treating B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma . The compound features a pyrazolo[3,4-d]pyrimidine core substituted with a 4-phenoxyphenyl group at position 3 and a piperidine ring at position 1. The stereochemistry at the C3 position of the piperidine ring (R-configuration) is essential for binding to BTK’s active site . Its synthesis involves a Mitsunobu reaction between 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine and (R)-1-Boc-3-hydroxypiperidine, followed by deprotection and amidation with chloroacetic anhydride .

Properties

Molecular Formula

C24H23ClN6O2

Molecular Weight

462.9 g/mol

IUPAC Name

1-[3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-2-chloroethanone

InChI

InChI=1S/C24H23ClN6O2/c25-13-20(32)30-12-4-5-17(14-30)31-24-21(23(26)27-15-28-24)22(29-31)16-8-10-19(11-9-16)33-18-6-2-1-3-7-18/h1-3,6-11,15,17H,4-5,12-14H2,(H2,26,27,28)

InChI Key

BCYQQNGYLQGVGY-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C(=O)CCl)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N

Origin of Product

United States

Biological Activity

The compound 1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-2-chloroethan-1-one is a novel chemical entity with potential therapeutic applications. Its complex structure suggests a multifaceted mechanism of action, which warrants detailed investigation into its biological activity.

Chemical Structure and Properties

This compound has a molecular formula of C25H29ClN6O2C_{25}H_{29}ClN_6O_2 and a molecular weight of approximately 440.50 g/mol . The structure features a chloroethanone moiety linked to a piperidine ring, which is further substituted with an amino-pyrazolo-pyrimidine derivative.

Key Structural Features

FeatureDescription
Molecular Weight 440.50 g/mol
IUPAC Name This compound
CAS Number 1288338-97-5
Chemical Class Pyrazolo[3,4-d]pyrimidines

Preliminary studies suggest that this compound may exhibit antitumor and anti-inflammatory properties. It is hypothesized to act on specific molecular targets involved in cell proliferation and survival pathways.

Antitumor Activity

Research indicates that compounds similar to this one can inhibit the activity of certain kinases implicated in cancer progression. For instance, the pyrazolo[3,4-d]pyrimidine scaffold has been associated with the inhibition of protein kinases such as EGFR and VEGFR , which are crucial in tumor growth and angiogenesis.

Anti-inflammatory Effects

The presence of the amino group and phenoxyphenyl substituents may enhance its interaction with inflammatory pathways, potentially modulating the release of pro-inflammatory cytokines.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of similar compounds:

  • In vitro Studies
    • A study demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines showed significant cytotoxic effects on various cancer cell lines, including breast and lung cancer cells.
    • The compound's ability to induce apoptosis was confirmed through assays measuring caspase activation.
  • In vivo Studies
    • Animal models treated with related compounds exhibited reduced tumor volume compared to controls, indicating potential efficacy in cancer treatment.
    • Additionally, anti-inflammatory effects were noted in models of induced inflammation, showing decreased edema and inflammatory markers.

Comparison with Similar Compounds

4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine

  • Structural Difference: Replaces the piperidine and phenoxyphenyl groups with a thieno[3,2-d]pyrimidine moiety.
  • Activity : Demonstrates moderate antiproliferative activity but lacks BTK specificity due to the absence of covalent binding motifs (e.g., acrylamide or chloroethyl groups) .

8-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives

  • Example : 8-(4-(2-(4-(3,4-Dichlorobenzyl)piperidin-1-yl)ethyl)-1H-pyrazol-1-yl)-pyrido[3,4-d]pyrimidin-4(3H)-one.
  • Structural Difference: Incorporates a pyrido[3,4-d]pyrimidinone core and a dichlorobenzyl-piperidine side chain.
  • Activity: Targets PI3K/AKT pathways with IC₅₀ values in the nanomolar range but shows reduced BTK inhibition compared to ibrutinib .

Indole-Substituted Analogues

  • Example: (R)-1-(3-(4-Amino-3-(1-methyl-1H-indol-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one.
  • Structural Difference: Replaces the phenoxyphenyl group with a 1-methylindole moiety.
  • Activity : Exhibits dual inhibition of EGFR<sup>T790M</sup> and BRAF<sup>V600E</sup> (IC₅₀: 6.64 nM) but weaker BTK activity (IC₅₀: 28 nM) .

Derivatives with Modified Electrophilic Warheads

Ibrutinib’s chloroethyl group enables covalent binding to BTK’s Cys481. Modifications to this warhead impact potency and selectivity:

Sulfonylpyrimidine-Based Analogues

  • Example: (R)-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)(5-chloro-2-(methylsulfonyl)pyrimidin-4-yl)methanone (5d).
  • Structural Difference : Replaces the chloroethyl group with a sulfonylpyrimidine moiety.
  • Activity : Retains BTK inhibition (IC₅₀: 0.2 nM) while improving solubility and reducing off-target effects .

Fluoro-Isopropoxy-Substituted Analogues

  • Example: 2-[(1R)-1-[4-Amino-3-(3-fluoro-4-isopropoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-6-fluoro-3-(3-fluorophenyl)chromen-4-one.
  • Structural Difference : Introduces fluorine and isopropoxy groups to enhance metabolic stability.
  • Activity : Shows comparable BTK inhibition (IC₅₀: 0.4 nM) and improved oral bioavailability (T1/2: 8.2 hours) .

Table 1. Key Pharmacological and Structural Comparisons

Compound Name Core Structure Modifications Target Affinity (IC₅₀) Key Advantages/Disadvantages Reference
Ibrutinib Pyrazolo[3,4-d]pyrimidine + chloroethyl BTK: 0.5 nM First-in-class BTK inhibitor; covalent binding
Thieno[3,2-d]pyrimidine Analogue Thieno[3,2-d]pyrimidine core BTK: >100 nM Broad antiproliferative activity; low specificity
Sulfonylpyrimidine Derivative (5d) Sulfonylpyrimidine warhead BTK: 0.2 nM Enhanced solubility; reduced toxicity
Indole-Substituted Analogue 1-Methylindole substituent EGFR<sup>T790M</sup>: 6.64 nM Dual kinase inhibition; weaker BTK activity
Fluoro-Isopropoxy Analogue Fluorine/isopropoxy groups BTK: 0.4 nM Improved pharmacokinetics; longer half-life

Preparation Methods

Synthesis of the Pyrazolo[3,4-d]Pyrimidine Core

The pyrazolo[3,4-d]pyrimidine scaffold is constructed via cyclocondensation reactions involving 5-aminopyrazole-4-carbonitrile derivatives. Source details the reaction of 5-amino-1-substitutedpyrazole-4-carbonitriles with malononitrile in ethanol under reflux, yielding pyrazolo[3,4-d]pyrimidine intermediates. For example, 2-(4-amino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)acetonitrile is synthesized in 77% yield using sodium ethoxide as a base. Source further demonstrates microwave-assisted synthesis of analogous structures, achieving higher yields (85–92%) compared to conventional heating (70–78%).

Conventional Cyclocondensation

A mixture of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile (10 mM) and malononitrile in ethanol is refluxed for 7 hours. The product precipitates upon cooling and is recrystallized from ethanol.

Microwave-Assisted Optimization

Microwave irradiation at 150°C for 20 minutes significantly reduces reaction time while improving yield. This method is preferred for scalability due to reduced energy consumption and enhanced purity.

Functionalization of the Piperidine Ring

The (3R)-piperidin-3-yl group is incorporated via nucleophilic substitution or reductive amination. Source outlines a general strategy for attaching piperidine to tetrazole derivatives, which is adaptable to pyrazolo[3,4-d]pyrimidines.

Chloroacetylation of Piperidine

2-Chloro-1-(1-aryl-1H-tetrazol-5-yl)ethanone intermediates are synthesized by reacting 1-aryl-1H-tetrazoles with chloroacetyl chloride in tetrahydrofuran under reflux. This intermediate is then treated with piperidine in acetonitrile to yield 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone.

Reaction Conditions
  • Chloroacetyl chloride : 2.5 equivalents
  • Base : Pyridine (0.1 equivalents)
  • Solvent : Tetrahydrofuran
  • Yield : 70–85%

Final Chloroacetylation Step

The target compound is obtained by reacting the piperidine-functionalized intermediate with 2-chloroacetyl chloride. Source notes that this step requires meticulous optimization to avoid over-chlorination.

Procedure

  • Intermediate : 1-[(3R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine] (1 mmol)
  • Reagent : 2-Chloroacetyl chloride (1.2 mmol)
  • Solvent : Dichloromethane
  • Base : Triethylamine (2.5 mmol)
  • Conditions : Stir at 0°C for 2 hours, then room temperature for 12 hours
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane 1:3)
  • Yield : 62–68%

Comparative Analysis of Synthetic Routes

Table 1 summarizes key methodologies for synthesizing critical intermediates:

Step Method Conditions Yield Source
Pyrazolo[3,4-d]pyrimidine formation Conventional Ethanol, reflux, 7 h 70–78%
Pyrazolo[3,4-d]pyrimidine formation Microwave 150°C, 20 min 85–92%
Piperidine functionalization Nucleophilic substitution Acetonitrile, rt, 6 h 75–80%
Chloroacetylation Acylation Dichloromethane, 0°C to rt, 14 h 62–68%

Challenges and Optimization Strategies

Steric Hindrance in Piperidine Coupling

The stereochemistry at the (3R)-piperidine position necessitates chiral resolution or asymmetric synthesis. Source highlights the use of (R)-piperidine-3-carboxylic acid derivatives as starting materials to ensure enantiomeric purity.

Purification of Chloroacetylated Products

Column chromatography with ethyl acetate/hexane mixtures effectively separates the target compound from di-chlorinated byproducts. Gradient elution (1:4 to 1:2 ethyl acetate/hexane) improves resolution.

Q & A

Q. What are the key synthetic pathways for preparing this compound, and how do reaction conditions influence yield?

The synthesis involves multi-step routes starting with the pyrazolo[3,4-d]pyrimidine core. A typical approach includes:

  • Step 1: Formation of the pyrazolo[3,4-d]pyrimidine scaffold via cyclocondensation of aminopyrazoles with nitriles or carbonyl derivatives under acidic conditions .
  • Step 2: Introduction of the 4-phenoxyphenyl group via Suzuki-Miyaura coupling, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and anhydrous solvents like DMF .
  • Step 3: Piperidine ring functionalization using nucleophilic substitution (e.g., 2-chloroethan-1-one addition) under basic conditions (K₂CO₃ in acetonitrile) .
    Critical Factors: Temperature control (±5°C) during coupling steps improves regioselectivity. Anhydrous conditions minimize hydrolysis of the chloroacetyl group .

Q. How is the compound characterized analytically, and what spectral data are critical for structural confirmation?

  • 1H/13C NMR: Key signals include the piperidine protons (δ 3.2–4.1 ppm, multiplet) and aromatic protons from the phenoxyphenyl group (δ 6.8–7.6 ppm) .
  • Mass Spectrometry: High-resolution ESI-MS confirms the molecular ion peak at m/z 504.15 (C₂₅H₂₃ClN₆O₂⁺) .
  • HPLC-PDA: Purity ≥95% is validated using a C18 column (acetonitrile/water gradient) with UV detection at 254 nm .

Q. What preliminary biological screening methods are used to assess its activity?

  • Kinase Inhibition Assays: ATP-competitive binding studies (e.g., BTK or JAK3 inhibition) using fluorescence polarization or TR-FRET .
  • Cellular Viability: IC₅₀ determination in cancer cell lines (e.g., MCF-7, Jurkat) via MTT assays, with positive controls like Imbruvica (ibrutinib) .

Advanced Research Questions

Q. How can synthetic by-products be identified and minimized during scale-up?

  • By-Product Analysis: LC-MS/MS detects common impurities like dechlorinated derivatives (loss of Cl, m/z 468.18) or piperidine ring-opened products .
  • Optimization: Use of flow chemistry (e.g., continuous stirred-tank reactors) improves mixing efficiency and reduces side reactions during chloroacetylation .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

  • Assay Variability: Discrepancies in IC₅₀ values may arise from ATP concentrations (1–10 mM) in kinase assays. Standardize using K_m,ATP values for each kinase .
  • Membrane Permeability: Differences in cellular activity (e.g., low efficacy in primary cells) may require logP optimization (target 2–3) via prodrug strategies .

Q. How do structural modifications to the pyrazolo[3,4-d]pyrimidine core affect target selectivity?

  • SAR Insights:
    • Position 3 (4-phenoxyphenyl): Bulkier substituents (e.g., 4-biphenyl) enhance kinase selectivity but reduce solubility .
    • Chloroacetyl Group: Replacement with acrylamide improves covalent binding to cysteine residues (e.g., BTK C481) but increases off-target reactivity .
  • Computational Modeling: Docking studies (AutoDock Vina) predict steric clashes with non-target kinases like EGFR when R-configuration is retained at the piperidine ring .

Q. What methodologies validate the compound’s pharmacokinetic (PK) and toxicity profiles?

  • ADME Studies:
    • Microsomal Stability: Incubation with human liver microsomes (HLM) quantifies CYP450-mediated metabolism (t₁/₂ < 30 mins suggests rapid clearance) .
    • Plasma Protein Binding: Equilibrium dialysis (≥90% binding correlates with limited tissue distribution) .
  • Toxicology: Ames test (bacterial reverse mutation) and hERG inhibition assays (patch-clamp) assess genotoxicity and cardiotoxicity risks .

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